2-(Trifluoromethoxy)benzyl chloride
Overview
Description
2-(Trifluoromethoxy)benzyl chloride is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF₃) attached to a benzyl chloride moiety
Mechanism of Action
Target of Action
2-(Trifluoromethoxy)benzyl chloride, also known as 1-(chloromethyl)-2-(trifluoromethoxy)benzene, is primarily used in the field of organic synthesis . It is often used as a reagent in Suzuki–Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, this compound interacts with organoboron reagents . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation of carbon-carbon bonds during suzuki–miyaura coupling reactions . These reactions are fundamental to the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored at ambient temperature in a dry environment . Additionally, the compound’s reactivity in Suzuki–Miyaura coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)benzyl chloride typically involves the introduction of the trifluoromethoxy group onto a benzyl chloride framework. One common method includes the reaction of 2-hydroxybenzyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction Reactions: Reduction of the benzyl chloride moiety can yield benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-(Trifluoromethoxy)benzyl amine, 2-(Trifluoromethoxy)benzyl thiol, and 2-(Trifluoromethoxy)benzyl ether can be formed.
Oxidation Products: 2-(Trifluoromethoxy)benzaldehyde is a common oxidation product.
Reduction Products: 2-(Trifluoromethoxy)benzyl alcohol is a typical reduction product.
Scientific Research Applications
2-(Trifluoromethoxy)benzyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)benzyl chloride: Similar in structure but with a trifluoromethyl group (-CF₃) instead of a trifluoromethoxy group.
2-(Trifluoromethoxy)benzoyl chloride: Contains a benzoyl chloride moiety instead of a benzyl chloride moiety.
Uniqueness
2-(Trifluoromethoxy)benzyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds with specific biological activities and material properties .
Properties
IUPAC Name |
1-(chloromethyl)-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXDTWNEZOBSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405296 | |
Record name | 2-(Trifluoromethoxy)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116827-40-8 | |
Record name | 2-(Trifluoromethoxy)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116827-40-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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